1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a bicyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure features a pyrazole ring fused with a pyrimidine ring, which contributes to its unique chemical reactivity and potential pharmacological applications.
The compound can be synthesized through various methods, as detailed in several studies focusing on pyrazolo[3,4-d]pyrimidine derivatives. These methods often involve the reaction of hydrazine derivatives with carbonyl compounds or other electrophiles under specific conditions to yield the desired product.
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It is further categorized under pyrazolo[3,4-d]pyrimidines, which are known for their potential as enzyme inhibitors and therapeutic agents.
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common method includes:
For instance, one synthesis route involves refluxing 5-amino-3-methyl-1H-pyrazole with formic acid and subsequent treatment with methyl iodide to achieve the desired compound in good yields . Advanced techniques such as liquid–solid phase transfer catalysis have also been employed to enhance reaction efficiency .
The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be represented as follows:
The structure features:
Crystallographic data obtained from X-ray diffraction studies reveal key geometric parameters that define the spatial arrangement of atoms within the molecule .
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions:
For example, studies have shown that derivatives of this compound can inhibit specific enzymes by forming hydrogen bonds with amino acid residues in their active sites .
The mechanism by which 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its biological effects typically involves:
Quantitative assays have demonstrated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter potency against specific targets .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have confirmed functional group identities and molecular integrity .
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several promising applications:
The construction of the pyrazolo[3,4-d]pyrimidinone core, including the 1,3-dimethyl derivative, relies heavily on classical cyclization strategies. The most common route involves the condensation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1) with urea or thiourea at elevated temperatures (180–200°C) to yield 1,3-dimethyl-1,5-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione (2). Chlorination using phosphorus oxychloride then generates the 4,6-dichloro intermediate (3), which undergoes regioselective hydrolysis or aminolysis to afford the 4-oxo target (4) [3]. Alternative routes employ cyclodehydration of N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide derivatives with acetic anhydride, forming the pyrazolo[3,4-d][1,3]oxazin-4-one scaffold (5), which serves as a versatile precursor for nucleophilic ring opening [5] [10]. Key limitations include harsh conditions (e.g., fusion reactions), moderate yields (typically 50–70%), and the requirement for multi-step purification. Optimization studies reveal that microwave irradiation (100–120°C, 30 min) significantly improves cyclization efficiency, boosting yields to >85% while reducing reaction times by 80% compared to thermal methods [5].
Table 1: Traditional Cyclization Routes to 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Starting Material | Cyclizing Agent | Conditions | Intermediate | Final Product Yield |
---|---|---|---|---|
5-Amino-1,3-dimethylpyrazole-4-carboxylic acid | Urea | Fusion, 200°C, 3 h | 4,6-Dihydroxypyrimidine | 65% |
N-(1,3-Dimethylpyrazol-5-yl)acetamide | Ac₂O, NaOAc | Reflux, 4 h | Pyrazolo-oxazin-4-one | 72% |
4,6-Dichloro-1,3-dimethylpyrazolopyrimidine | NaOH, H₂O | 80°C, 1 h | 1,3-Dimethyl-4(5H)-one | 89% |
Recent advances leverage copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the pyrazolo[3,4-d]pyrimidinone core after core formation. The 4-chloro derivative (3) undergoes nucleophilic displacement with propargylamine to install the alkyne handle (6). Subsequent CuAAC reaction with diverse azides (e.g., aryl, sulfonamide, glycosyl) generates 1,2,3-triazole hybrids (7) at C4. This strategy enhances molecular diversity and enables the incorporation of bioactive pharmacophores [3]. Critical optimization involves catalyst selection (CuI vs. CuSO₄/sodium ascorbate), where CuI in t-BuOH/H₂O (1:1) at 60°C delivers >90% conversion within 2 h. Hybridization improves solubility and target affinity; for example, glycosyl-triazole conjugates exhibit 5-fold enhanced water solubility compared to the parent core [3] [6]. Microwave-assisted CuAAC further accelerates triazole formation (10–15 min, 80–90% yield), minimizing copper residue contamination [3].
Table 2: CuAAC-Derived Triazole Hybrids of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Alkyne Precursor | Azide Reactant | Catalyst System | Reaction Time | Triazole Hybrid Yield |
---|---|---|---|---|
4-(Propargylamino)-1,3-dimethylpyrazolopyrimidine | Phenyl azide | CuI, DIPEA, DMF | 4 h | 82% |
4-(Propargylamino)-1,3-dimethylpyrazolopyrimidine | p-Toluenesulfonyl azide | CuSO₄/NaAsc, t-BuOH/H₂O | 2 h | 90% |
4-(Propargylamino)-1,3-dimethylpyrazolopyrimidine | 2-Deoxy-2-azido-glucose | CuI, CH₃CN | 1.5 h (MW) | 88% |
The N1 and C3 positions offer distinct regioselective modification pathways due to electronic and steric differences. N1 alkylation is typically achieved early in the synthesis by alkylating the pyrazole nitrogen before pyrimidine ring closure. For example, methylation of 5-aminopyrazole with methyl iodide in DMF/K₂CO₃ affords the 1-methyl derivative (8) quantitatively [9]. In contrast, C3 functionalization exploits electrophilic aromatic substitution (SEAr) on pre-formed cores. Vilsmeier-Haack formylation selectively installs aldehydes at C3 (9) using POCl₃/DMF (0°C → 60°C), enabling downstream condensations (e.g., Knoevenagel, Schiff base formation) [6]. Bromination with NBS in CCl₄ provides the 3-bromo analog (10), facilitating Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification. Computational studies rationalize this regioselectivity: C3 exhibits higher electron density (MEP: −45.2 kcal/mol) than C6 (−38.7 kcal/mol), favoring electrophilic attack at C3 [6] [9].
Key Regioselective Transformations:
Pyrazole-NH + CH₃I → 1-Methylpyrazole (Yield: 98%)
Vilsmeier: Pyrazolopyrimidine + POCl₃/DMF → 3-Formyl (Yield: 75–80%) Bromination: Pyrazolopyrimidine + NBS → 3-Bromo (Yield: 70%) Suzuki Coupling: 3-Bromo + ArB(OH)₂ → 3-Aryl (Yield: 60–85%)
Environmental and efficiency concerns drive innovations in solvent-free synthesis. Mechanochemical grinding enables the one-pot assembly of the pyrazolo[3,4-d]pyrimidinone core without solvents. Equimolar mixtures of 5-amino-1,3-dimethylpyrazole-4-carbonitrile (11), urea, and K₂CO₃ are ground in a ball mill (30–45 min), directly yielding the 4-oxo product (4) in 92% purity with minimal waste . Similarly, ionic liquids like [HBim]BF₄ catalyze cyclocondensation of hydrazine hydrate, ethyl acetoacetate, and aldehydes, enabling 3-aryl-substituted derivatives (12) in 15 min (85–90% yield) with catalyst recyclability (>5 cycles) [9]. For prodrug derivatization (e.g., to enhance solubility), carbamate-linked solubilizing groups (e.g., N-methylpiperazine) are installed via solvent-free fusion using triphosgene-activated intermediates [10]. These methods reduce organic solvent use by >95%, improve E-factors (0.5 vs. 12 for traditional routes), and enhance atom economy (85–92%).
Green Metrics Comparison:
Method | Reaction Time | Solvent Used | Atom Economy | E-Factor |
---|---|---|---|---|
Traditional Cyclization | 3–6 h | Toluene/DMF | 65% | 12.0 |
Mechanochemical Grinding | 30–45 min | None | 92% | 0.5 |
Ionic Liquid Catalysis | 15 min | [HBim]BF₄ (recycled) | 88% | 1.2 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1